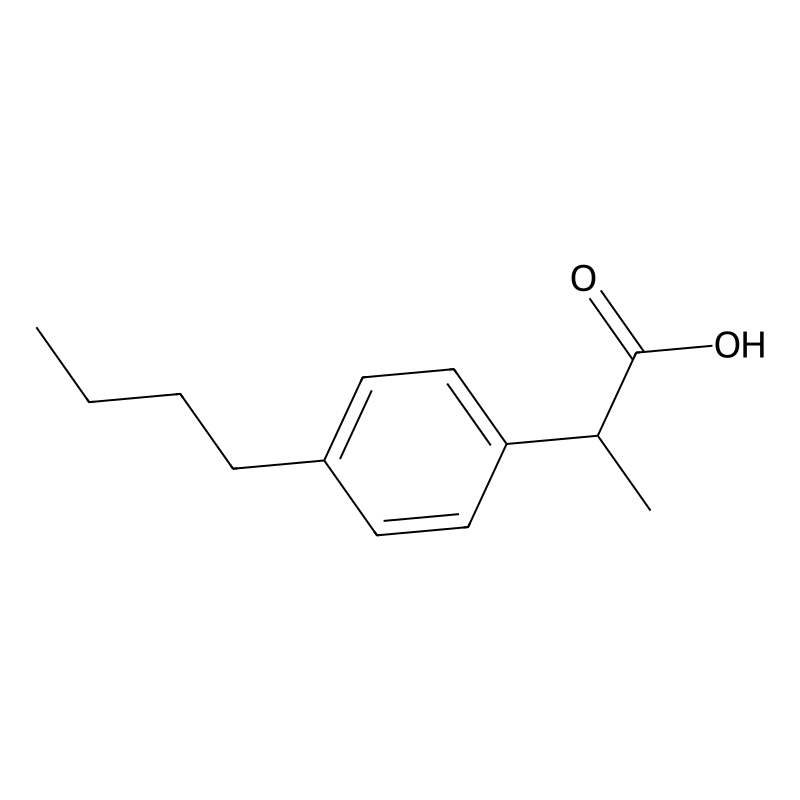p-Butylhydratropic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmaceutical Industry - Ibuprofen Impurity B
Scientific Field: Pharmaceutical Industry
Methods of Application: As an impurity in Ibuprofen, p-Butylhydratropic Acid is likely involved in the synthesis and manufacturing process of the drug. The exact methods of application or experimental procedures are proprietary information held by pharmaceutical companies .
Results or Outcomes: The presence of p-Butylhydratropic Acid in Ibuprofen is monitored as part of quality control procedures to ensure the safety and efficacy of the drug .
Biochemical Research
Scientific Field: Biochemical Research
Summary of Application: p-Butylhydratropic Acid is used in biochemical research, particularly in studies related to its derivative compounds . It’s often used as a standard or control in various biochemical assays .
Methods of Application: The exact methods of application or experimental procedures in biochemical research vary widely depending on the specific study or experiment . It’s typically used in solution form and may be involved in reactions under controlled conditions .
Results or Outcomes: The results or outcomes of biochemical research involving p-Butylhydratropic Acid can vary greatly depending on the specific study or experiment . Its use as a standard or control contributes to the accuracy and reliability of the research .
Production of Biocomposites
Scientific Field: Materials Science
Summary of Application: Biocomposites are materials composed of a polymer matrix and a natural fiber reinforcement, which are gaining attention for their potential to replace conventional non-degradable polymers .
Methods of Application: The production of biocomposites involves the combination of the polymer matrix and the natural fiber reinforcement under specific conditions . The exact methods of application or experimental procedures would depend on the specific type of biocomposite being produced .
Results or Outcomes: Biocomposites have been found promising for a wide spectrum of applications, including packaging, tissue engineering, and drug delivery systems . The potential benefits of biocomposites make a strong case for research into this area .
p-Butylhydratropic acid, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid characterized by its structure, which includes a butyl group attached to a phenyl ring and a propionic acid moiety. Its chemical formula is C₁₃H₁₈O₂, and it has a molecular weight of 210.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide.
- Reduction: It can be reduced to corresponding alcohols or aldehydes using reducing agents.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
p-Butylhydratropic acid exhibits several biological activities:
- Anti-inflammatory Properties: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, thus reducing inflammation.
- Analgesic Effects: It has been studied for its potential pain-relieving properties.
- Toxicological Considerations: The compound is classified as harmful if swallowed and may cause skin irritation, indicating the need for caution in handling .
Several methods have been developed for synthesizing p-butylhydratropic acid:
- Aromatic Substitution: The butyl group can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions.
- Propionic Acid Derivatives: The compound can be synthesized from propionic acid derivatives through various coupling reactions.
- Total Synthesis Approaches: More complex synthetic routes involve multiple steps, including protection and deprotection strategies, to achieve the desired structure .
p-Butylhydratropic acid has diverse applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammation and pain.
- Chemical Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
- Research: Investigated for its potential effects in biological systems, contributing to the understanding of structure-activity relationships in medicinal chemistry.
Studies on p-butylhydratropic acid's interactions with biological systems have indicated:
- Protein Binding: It may bind to serum proteins, affecting its bioavailability and distribution in vivo.
- Metabolic Pathways: Understanding its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.
Such studies are crucial for evaluating safety profiles and therapeutic efficacy.
p-Butylhydratropic acid shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Methylphenyl)propionic Acid | Similar propionic acid structure | Methyl group instead of butyl |
| 2-(4-Ethylphenyl)propionic Acid | Ethyl group on the phenyl ring | Slightly different hydrophobic properties |
| Ibuprofen | Contains an isobutyl group | Widely used NSAID with established efficacy |
| Naproxen | Contains a methoxy group | Longer half-life compared to p-butylhydratropic acid |
Uniqueness of p-Butylhydratropic Acid
p-Butylhydratropic acid's unique combination of a butyl substituent and a propionic acid backbone distinguishes it from similar compounds. This structural feature may influence its pharmacological properties, making it a subject of interest in drug development.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








